molecular formula C20H12O2 B1582280 2-Phenylanthraquinone CAS No. 6485-97-8

2-Phenylanthraquinone

Cat. No. B1582280
CAS RN: 6485-97-8
M. Wt: 284.3 g/mol
InChI Key: NTZCFGZBDDCNHI-UHFFFAOYSA-N
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Description

2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .


Synthesis Analysis

The synthesis of anthraquinone-based compounds like 2-Phenylanthraquinone has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .


Molecular Structure Analysis

The molecular formula of 2-Phenylanthraquinone is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .


Chemical Reactions Analysis

2-Phenylanthraquinone undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .


Physical And Chemical Properties Analysis

2-Phenylanthraquinone is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .

Scientific Research Applications

Phenylanthraquinone Derivatives and Their Medicinal Potential

2-Phenylanthraquinone and its derivatives have been investigated for their potential in medicinal applications. The discovery of novel phenylanthraquinones from plants like Bulbine frutescens has opened doors to exploring their antiparasitic activities. For instance, studies have found that phenylanthraquinones exhibit moderate to good antiplasmodial and antitrypanosomal activities, highlighting their potential in treating diseases like malaria and sleeping sickness (Abegaz et al., 2002). Furthermore, the structural elucidation of these compounds, especially their axial chirality, is crucial for understanding their pharmacological activities and potential synthesis pathways (Bringmann et al., 2008).

Antiplasmodial Activity and Potential Antimalarials

The antiplasmodial activity of knipholone and related natural phenylanthraquinones against various strains of Plasmodium falciparum has been a significant focus. These compounds have shown considerable activity with minimal cytotoxicity, suggesting their potential as a new group of antimalarials (Bringmann et al., 1999).

Phenylanthraquinone Glycosides and Their Therapeutic Applications

The isolation of new phenylanthraquinone glycosides from plants like Bulbinella floribunda has expanded the understanding of their therapeutic potential. Some of these compounds have demonstrated tumor-specific cytotoxicity, offering insights into novel cancer treatments (Kuroda et al., 2003).

Biosynthesis and Chemical Properties

The biosynthesis of phenylanthraquinones, involving unique features from acetate units, is also a crucial area of research. Understanding their biosynthetic pathways can lead to advancements in synthetic chemistry and pharmacology (Bringmann & Irmer, 2008). Studies on the photoredox reactions of phenylanthraquinone derivatives in various solvents also contribute valuable knowledge to the field of photochemistry (Song et al., 2017).

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .

properties

IUPAC Name

2-phenylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZCFGZBDDCNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310683
Record name 2-PHENYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylanthraquinone

CAS RN

6485-97-8
Record name 9, 2-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PHENYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 2-chloroanthraquinone (5.0 g, 21 mmole), phenylboronic acid (2.8 g, 23 mmole, 1.1 eq), tris(dibenzylidene-acetone)dipalladium(0) (0.2 g, 0.22 mmole, 2% Pd) and potassium fluoride (4.4 g, 76 mmole, 3.3 eq) were suspended in anhydrous dioxane (30 ml). To the obtained suspension, a toluene solution of tri-t-butylphosphine (66%, 0.13 ml, 0.42 mmole, 1 eq) was added and the resultant mixture was stirred at 80° C. for 3 hours. The reaction mixture was filtered and washed with toluene (100 ml). The filtrate was washed with a saturated aqueous solution of sodium chloride (30 ml) and dried with magnesium sulfate. Then, the solvent was removed by distillation and a yellow solid was obtained. The obtained solid was washed with boiling ethanol (50 ml) and a yellow solid (5.2 g, 87%) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.13 mL
Type
catalyst
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.2 g
Type
catalyst
Reaction Step Seven
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Karimata, H Kawauchi, S Suzuki, M Kozaki… - Chemistry …, 2013 - journal.csj.jp
Photoinduced charge separation of a phenothiazine–anthraquinone dyad 1 with a rigid bicyclo[2.2.2]octane spacer was investigated by means of picosecond and nanosecond transient …
Number of citations: 15 www.journal.csj.jp
ED Pandhare, AVR Rao, R Srinivasan… - Tetrahedron, 1966 - Elsevier
… the nitrogenous constituent, laccaic acid A, is methyfated by dimethyl sulphate and potassium carbonate in acetone, the main product involves cyclization of a 2-phenylanthraquinone …
Number of citations: 34 www.sciencedirect.com
EC Butterworth, IM Heilbron, DH Hey… - Journal of the Chemical …, 1938 - pubs.rsc.org
… Concentration of the alcoholic extract deposited 2-phenylanthraquinone in yellow needles, mp 140-1 50", which, after sublimation and recrystallisation, melted at 157" (Found : C, 84-7; …
Number of citations: 3 pubs.rsc.org
VA Kraikin, SI Kuznetsov, VM Laktionov… - … SCIENCE SERIES AC …, 2002 - hero.epa.gov
… The elimination of the major products of degradation (CO, CO2, 2-phenylanthraquinone, and 3-phenylfluorenone) was estimated quantitatively, and the possible schemes for the …
Number of citations: 6 hero.epa.gov
DW Cameron, GI Feutrill, AF Patti… - Australian Journal of …, 1982 - CSIRO Publishing
… 1,3-Dihydroxy-2-phenylanthraquinone has been synthesized by reaction of 2-phenylacetyl-1,4naphthoquinone with 1,l-dimethoxyethene and subsequent intramolecular condensation. …
Number of citations: 10 www.publish.csiro.au
鈴木修一, 岡田惠次 - Chem. Lett., 2013 - cir.nii.ac.jp
Photoinduced Charge Separation of 10-Phenyl-10H-phenothizine2-Phenylanthraquinone Dyads Bridged by Bicyclo[2.2.2]octane | CiNii Research … Photoinduced Charge …
Number of citations: 0 cir.nii.ac.jp
C Weizmann, E Bergmann… - Journal of the Chemical …, 1939 - pubs.rsc.org
INCREASED interest in polycyclic substances has recently been aroused owing to the discovery of the carcinogenic or oestrogenic properties of members of this group, and this had led …
Number of citations: 15 pubs.rsc.org
D Bailey, N Seifi, VE Williams - Dyes and Pigments, 2011 - Elsevier
… with potassium iodide afforded 2-iodoanthraquinone (4), which was then coupled to phenylboronic acid under standard Suzuki coupling conditions to yield 2-phenylanthraquinone (5) …
Number of citations: 4 www.sciencedirect.com
SC Dickerman, D Souza, P Wolf - The Journal of Organic …, 1965 - ACS Publications
… basic alumina afforded 2-phenylanthraquinone. These reactions represent additional … -anthrone (1) in benzene on basic alumina gave 2-phenylanthraquinone, mp 161-162, lit.1 mp 162-…
Number of citations: 22 pubs.acs.org
T Serevičius, R Komskis, P Adomėnas… - Physical Chemistry …, 2014 - pubs.rsc.org
… 2-Phenylanthraquinone. A 2 L glass bulb was charged with 800 g of polyphosphoric acid and … 126 g (0.443 mol) 2-phenylanthraquinone was obtained, yield 53%. Mp 162–163 C. …
Number of citations: 53 pubs.rsc.org

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